molecular formula C12H11BrN2O2 B11835374 Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245258-67-6

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11835374
CAS No.: 1245258-67-6
M. Wt: 295.13 g/mol
InChI Key: VUOQIEUTBWZNKK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a bromophenyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl hydrazinecarboxylate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring or ester group.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromophenyl group and the pyrazole ring are likely involved in binding to these targets, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 1-(2-bromophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of bromine, which may influence its chemical properties and interactions.

    Ethyl 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: Contains a fluorine atom, which may affect its stability and reactivity.

The presence of the bromine atom in this compound makes it unique, as it can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives.

Properties

CAS No.

1245258-67-6

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 1-(2-bromophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2H2,1H3

InChI Key

VUOQIEUTBWZNKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2Br

Origin of Product

United States

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